molecular formula C13H13NO4S B12597022 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid CAS No. 649757-54-0

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B12597022
CAS No.: 649757-54-0
M. Wt: 279.31 g/mol
InChI Key: DRQYEJNBRKOGNQ-UHFFFAOYSA-N
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Description

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a dimethoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-carboxythiophene: Lacks the dimethoxyphenyl group, resulting in different chemical properties.

    5-(3,4-Dimethoxyphenyl)thiophene-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both the amino group and the dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds .

Properties

CAS No.

649757-54-0

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)11-6-8(14)12(19-11)13(15)16/h3-6H,14H2,1-2H3,(H,15,16)

InChI Key

DRQYEJNBRKOGNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(S2)C(=O)O)N)OC

Origin of Product

United States

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